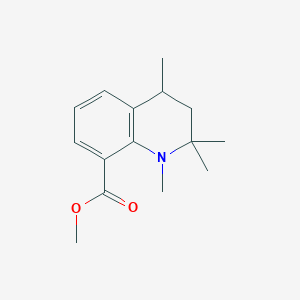
Methyl 1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The research surrounding Methyl 1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate primarily focuses on its synthesis and the exploration of its chemical properties. A notable study in this domain is the diastereoselective synthesis of substituted tetrahydroquinoline-4-carboxylic esters, highlighting a method that yields high diastereoselection and explores the synthesis of tricyclic structures (Bunce et al., 2001). Similarly, the discovery of new compounds like helquinoline, derived from Janibacter limosus, showcases the potential of tetrahydroquinoline derivatives in producing high biological activity against bacteria and fungi (Asolkar et al., 2004).
Biological Activity and Therapeutic Potential
Tetrahydroquinoline derivatives also hold promise in therapeutic applications. For instance, 1-methyl-1,2,3,4-tetrahydroisoquinoline shows significant neuroprotective activity, suggesting potential for depression therapy due to its antidepressant-like effects and favorable ADMET profile (Możdżeń et al., 2019). This compound's ability to interact with dopamine receptors, inhibit free radical production, and influence neurotransmitter levels underscores its significance in neurological research and treatment strategies.
Enzymatic Resolutions and Synthesis of Derivatives
Research efforts extend to the enzymatic resolution of tetrahydroquinoline derivatives, offering pathways to enantiomerically pure compounds with potential as NMDA-glycine antagonists, important for neurological conditions (Katayama et al., 1998). The synthesis of peptides containing tetrahydroquinoline-2-carboxylic acid further illustrates the versatility of these compounds in creating bioactive molecules (Paradisi & Romeo, 1977).
Eigenschaften
IUPAC Name |
methyl 1,2,2,4-tetramethyl-3,4-dihydroquinoline-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-10-9-15(2,3)16(4)13-11(10)7-6-8-12(13)14(17)18-5/h6-8,10H,9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKUNGAXLQGBSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C2=C1C=CC=C2C(=O)OC)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



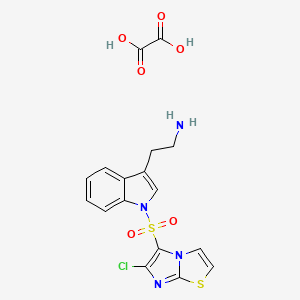
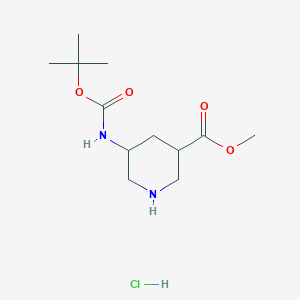
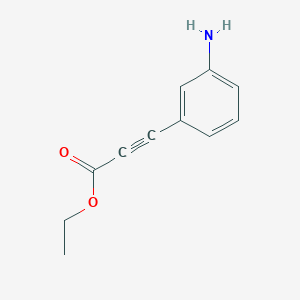
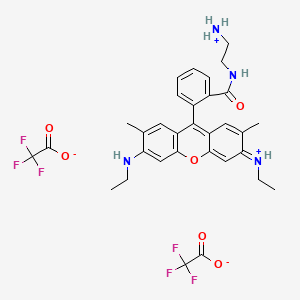

![N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)propane-1,3-diamine](/img/structure/B1435857.png)
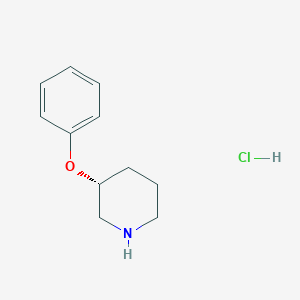

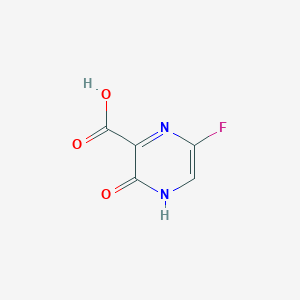
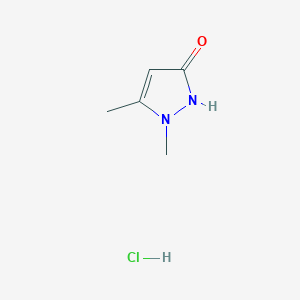
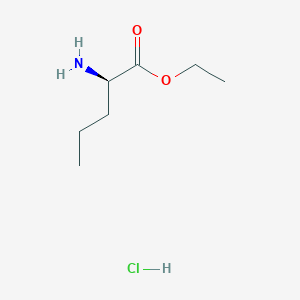
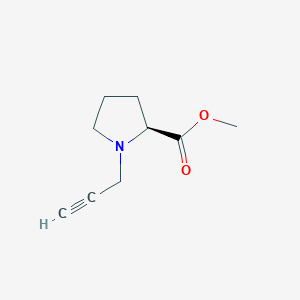
![4-Chlorothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1435867.png)
![9,9'-[1,2-Phenylenebis(methylene)]bis[N3,N3,N6,N6-tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine]](/img/structure/B1435868.png)